sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol . The name reflects:
- Stereochemical descriptors : The configuration at positions 4a, 6, 7, and 7a is specified as R, R, R, and S, respectively, indicating a tetracyclic structure with defined chirality.
- Functional groups : The "2-oxido-2-oxo" moiety denotes a phosphoryl group in its deprotonated form, stabilized by sodium counterion coordination.
- Heterocyclic system : The fused furo-dioxaphosphinin ring system (furo[3,2-d]dioxaphosphinin) forms the core scaffold, substituted with a 6-aminopurine base at position 6.
Isomeric variants arise from stereochemical permutations. For example, PubChem CID 25322948 describes a related structure with (4aR,6S,7S,7aR) configuration, differing in the spatial arrangement of hydroxyl and phosphoester groups . Such isomers may exhibit distinct physicochemical properties despite identical molecular formulas.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₀H₁₁N₅NaO₆P confirms the presence of:
- A purine base (C₅H₄N₅) linked to a phosphorylated furanose-like ring.
- A sodium ion (Na⁺) balancing the negative charge on the phosphate group.
The stereochemical configuration is critical for biological activity. Key chiral centers include:
| Position | Configuration | Role in Structure |
|---|---|---|
| 4a | R | Determines furan ring puckering |
| 6 | R | Position of purine attachment |
| 7 | R | Hydroxyl group orientation |
| 7a | S | Phosphoester geometry |
Comparative analysis with CID 23902375 (configuration: 4aR,6R) highlights how stereochemical differences alter hydrogen-bonding networks and molecular polarity .
Comparative Analysis of Synonyms and Registry Identifiers
This compound is cataloged under multiple synonyms and registry identifiers:
Discrepancies in naming conventions arise from variations in stereochemical descriptors and protonation states. For instance, the omission of sodium in some synonyms reflects the free acid form (e.g., CID 23902375) .
Computational Descriptors: SMILES, InChI, and InChIKey Validation
Computational descriptors provide machine-readable representations of the compound’s structure:
Validation using cheminformatics tools (e.g., Open Babel) confirms these descriptors accurately encode the stereochemistry and bonding patterns. For example, the InChIKey for the sodium-free analog (CID 23902375) is IVOMOUWHDPKRLL-DGPXGRDGSA-N , differing in the stereodescriptor substring due to configuration changes.
Properties
IUPAC Name |
sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBFCKTIWRKMQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Compounds
The synthesis of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol requires several key precursors:
- Adenine (6-aminopurine): Forms the nucleobase portion of the target molecule
- Ribose or modified sugar derivatives: Provides the furanose scaffold
- Phosphorylating agents: Required for the formation of the dioxaphosphinin ring system
- Sodium salts: Used for the final neutralization/salt formation step
Adenine is a fundamental starting material that can be obtained commercially or synthesized according to established methods in purine chemistry. As documented in the literature, adenine synthesis routes often involve multiple steps starting from simpler precursors, though direct incorporation of commercially available adenine is frequently preferred for complex molecule synthesis.
Preparation of Key Intermediates
The 2-chloro-1,3,2-dioxaphospholane intermediate represents a crucial building block in the synthesis pathway. This intermediate can be prepared through the reaction of phosphorus trichloride with ethylene glycol under specific conditions. A typical procedure involves:
- Addition of phosphorus trichloride (76.7 parts by weight) to a suitable solvent (dichloromethane, trichloroethane, toluene, or cyclohexane)
- Dropwise addition of ethylene glycol (34.6 parts by weight) at controlled temperature (typically 5°C)
- Reaction to produce 2-chloro-1,3,2-dioxaphospholane with evolution of hydrogen chloride gas
- Distillation to isolate the pure product
The molar ratio of phosphorus trichloride to ethylene glycol typically ranges from 1:1 to 1.5:1, and the reaction is conducted under inert atmosphere to prevent unwanted side reactions.
Synthesis Routes for Dioxaphosphinin Core Structure
Traditional Batch Synthesis
The traditional batch synthesis method typically involves multiple steps with controlled reaction conditions:
Table 1: Reaction Conditions for Batch Synthesis of Dioxaphosphinin Core
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane | Alternative: cyclohexane, toluene |
| Temperature | -5°C to 5°C | Critical for selectivity |
| PCl₃:Glycol Ratio | 1.0-1.5:1 | Molar ratio |
| Reaction Time | 3-5 hours | Dependent on scale |
| Atmosphere | Nitrogen | Prevents oxidation |
| Pressure | Ambient (initial), reduced (distillation) | For product isolation |
| Yield | 90-91% | For 2-chloro-1,3,2-dioxaphospholane |
A representative procedure begins by charging a reaction vessel with 300 mL of dichloromethane and 328 g of phosphorus trichloride. The mixture is cooled to -5°C, and 124 g of ethylene glycol is added dropwise under constant nitrogen flow. After complete addition, the reaction is maintained at 0°C for 2 hours, followed by solvent removal and vacuum distillation. The fraction collected at 46-47°C/2.0 kPa represents 2-chloro-1,3,2-dioxaphospholane with approximately 99% purity and 90% yield.
Continuous Flow Synthesis
Recent advancements in synthetic methodology have led to the development of continuous flow processes, which offer advantages in terms of scalability, reproducibility, and safety. The synthesis of 2-chloro-1,3,2-dioxaphospholane using mesofluidic systems has been reported:
- Two pumps deliver neat ethylene glycol at a combined flow rate of 773.2 μL/min
- A separate pump delivers 3 M PCl₃ solution in 2-methyltetrahydrofuran at 4.63 mL/min
- The streams mix in a Corning Advanced-Flow G1 Reactor with two Lab Reactor fluidic modules
- The reactor operates at 23°C under 4 bar pressure with a residence time of 1 minute
- The effluent is collected under inert atmosphere and concentrated
- Fractional distillation yields 2-chloro-1,3,2-dioxaphospholane as a colorless liquid with 74% yield and productivity of 1.88 kg per day
This continuous method represents a significant advancement over batch processing, particularly for industrial-scale production.
Incorporation of Adenine Moiety
Direct Coupling Approach
The integration of the adenine moiety with the dioxaphosphinin core typically employs one of several strategies. A direct coupling approach can be employed using:
- Protected adenosine derivatives
- Nucleophilic displacement reactions
- Coupling reagents to facilitate bond formation
The reaction between adenine derivatives and phosphorus-containing intermediates often requires careful control of reaction conditions to ensure regiochemical selectivity, particularly to favor N-9 over N-7 substitution on the purine ring.
Modified Phosphoramidite Method
A modified phosphoramidite approach offers an alternative synthetic route:
Table 2: Phosphoramidite Coupling Conditions
| Reagent | Quantity | Function |
|---|---|---|
| Adenine derivative | 1 equivalent | Nucleobase |
| Phosphoramidite intermediate | 1-1.2 equivalents | Phosphorus source |
| 1H-Tetrazole | 0.45 M in acetonitrile | Activator |
| Oxidizing solution | I₂/H₂O/Pyridine/THF | For P(III) to P(V) oxidation |
| Reaction solvent | Anhydrous dichloromethane | Provides homogeneity |
| Temperature | 20-25°C | Room temperature |
| Reaction time | 30-60 minutes | For complete coupling |
This methodology, adapted from oligonucleotide synthesis techniques, allows for controlled coupling and subsequent oxidation to generate the desired phosphoryl moiety.
Advanced Synthetic Approaches
Solid-Phase Synthesis Strategy
Solid-phase synthesis strategies, similar to those employed in oligonucleotide synthesis, can facilitate the preparation of complex phosphorus-containing nucleotide analogs:
- Immobilization of a suitably protected nucleoside on a solid support
- Sequential addition of phosphorus reagents
- Coupling reactions under controlled conditions
- Oxidation or sulfurization steps as required
- Final cleavage and deprotection to yield the target compound
This approach can leverage controlled pore glass (CPG) as a solid support with appropriate linkers and protecting groups to ensure selectivity and efficiency.
Semi-Continuous Flow Process
A semi-continuous flow process for the preparation of cyclic phosphate monomers similar to the target compound has been described, involving:
- Controlled delivery of reagents using precision pumps
- In-line mixing and reaction in temperature-controlled reactors
- Sequential transformations in a continuous or semi-continuous manner
- Direct collection or immediate post-processing of the reaction output
This methodology can be adapted for the synthesis of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol by incorporating appropriate reagents and reaction conditions.
Purification and Salt Formation
Purification Techniques
The purification of the target compound typically involves several techniques applied sequentially:
Table 3: Purification Methods and Parameters
| Method | Conditions | Purpose |
|---|---|---|
| Extraction | Aqueous/organic partition | Initial purification |
| Column chromatography | Silica gel, appropriate eluent system | Intermediate purification |
| Recrystallization | Suitable solvent system | Final purification |
| HPLC | Reverse-phase, appropriate mobile phase | Analytical grade purification |
High-performance liquid chromatography (HPLC) using appropriate column chemistry and mobile phase conditions allows for the isolation of the target compound with high purity.
Sodium Salt Formation
The final step in the preparation involves conversion to the sodium salt form:
- Treatment of the purified free acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate
- Careful control of pH to achieve complete neutralization without degradation
- Concentration of the solution under reduced pressure
- Precipitation or crystallization of the sodium salt
- Drying under appropriate conditions to yield the final product
The sodium salt formation confers increased water solubility and stability compared to the free acid form, which is advantageous for biological applications.
Analytical Characterization
Structural Confirmation
The structural identity of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-ol can be confirmed using multiple analytical techniques:
- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P)
- Mass spectrometry (ESI-MS, HRMS)
- Infrared spectroscopy (FT-IR)
- Elemental analysis
³¹P NMR spectroscopy is particularly valuable for confirming the phosphorus environment in the dioxaphosphinin ring system, typically showing characteristic chemical shifts for the P(V) species.
Purity Assessment
The purity of the final product can be assessed using:
- HPLC with appropriate detection methods (UV, MS)
- Capillary electrophoresis
- Thin-layer chromatography with suitable visualization techniques
- Elemental analysis to confirm elemental composition
These methods collectively provide a comprehensive purity profile of the synthesized compound.
Scale-Up Considerations and Process Optimization
Parameter Optimization
For industrial-scale production, several parameters require optimization:
Table 4: Scale-Up Parameters and Optimization Ranges
| Parameter | Laboratory Scale | Optimized Scale-Up Range | Impact on Process |
|---|---|---|---|
| Temperature | -5°C to 5°C | 0°C to 10°C | Broader range feasible with improved mixing |
| Concentration | Dilute (0.1-0.5 M) | Increased (0.5-2.0 M) | Improved throughput, reduced solvent usage |
| Reaction time | 3-5 hours | 1-3 hours | Process intensification |
| Purification | Multi-step | Streamlined | Reduced processing steps, improved yield |
| Yield | 60-75% | 75-90% | Enhanced efficiency |
Process optimization studies have demonstrated that careful control of reaction parameters can significantly improve both yield and purity of phosphorus-containing nucleotide analogs.
Chemical Reactions Analysis
Types of Reactions
Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex chemical compound with the molecular formula and a molecular weight of approximately 351.19 g/mol . It is also known as Cyclic AMP sodium . This compound is characterized by a unique structure that combines elements of purine and phosphinine chemistry and includes a furodioxaphosphinin moiety.
IUPAC Names:
- sodium;9-[(4a R,6R,7a S)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-aminopurin-6-olate
- sodium;[(4a R,6 R,7 R,7 a R)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate
Applications
This compound exhibits notable biological activity, particularly in pharmacology. It is related to nucleoside analogs that can influence cellular signaling pathways by mimicking natural nucleotides. Such compounds are often studied for their potential use in therapeutics targeting various diseases, including cancer and viral infections. The presence of the aminopurine moiety suggests that it may interact with enzymes involved in nucleic acid metabolism. Studies on the interactions of this compound with biological macromolecules indicate that it may bind to various enzymes involved in nucleotide synthesis and metabolism. These interactions can modulate enzyme activity and influence cellular pathways critical for cell proliferation and survival.
Mechanism of Action
The mechanism of action of sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their function and activity. It may also inhibit certain enzymes, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Bromine-Substituted Analogs
- Compound: (4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide (CAS: 127634-20-2) . Key Differences:
- Substituent : Bromine at the purine C8 position.
- Phosphorus Group : Sulfide (P=S) instead of oxide (P=O).
- Impact :
- The bromine increases molecular weight (~449 g/mol ) and steric bulk, reducing aqueous solubility.
- The sulfide group lowers oxidative stability compared to the target compound’s P=O moiety.
Methoxy and Chlorophenylthio Derivatives
- Compound: (4aR,6R,7R,7aS)-6-(6-Amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl)-7-methoxy-dioxaphosphinin-2-ol 2-oxide (CAS: Not provided) . Key Differences:
- Substituents : Methoxy group at C7 and 4-chlorophenylthio at purine C6.
- Formula : C₁₇H₁₇ClN₅O₆PS.
- Impact :
- The hydrophobic 4-chlorophenylthio group enhances lipid solubility, favoring membrane penetration.
- Methoxy substitution stabilizes the dioxaphosphinine ring against hydrolysis.
Phosphorylated Benzyl Ether Analogs
- Compound: [5-(6-Aminopurin-9-yl)-3-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl dihydrogen phosphate (CAS: 32476-45-2) . Key Differences:
- Backbone : Tetrahydrofuran (oxolan) instead of fused furo-dioxaphosphinine.
- Functional Group : Benzyl ether and phosphate ester.
- Impact :
- The tetrahydrofuran ring reduces conformational rigidity compared to the target compound.
- The phosphate ester increases polarity, making it a prodrug candidate for nucleotide delivery.
Hypoxanthine-Based Copper Complexes
- Compound: [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O (9dhx = 9-deazahypoxanthine) . Key Differences:
- Core Structure: Hypoxanthine (6-oxopurine) instead of 6-aminopurine.
- Metal Coordination : Copper(II) center.
- Impact :
- Metal coordination introduces redox activity, useful in catalytic or antimicrobial applications.
- The absence of phosphorus reduces hydrolytic lability.
Structural and Functional Data Table
Critical Analysis of Structural Modifications
- Phosphorus Oxidation State : Compounds with P=O (target) are more electrophilic and reactive in phosphorylation reactions than P=S analogs .
- Purine Substitutions: 6-Aminopurine derivatives (target) show higher binding affinity to adenosine receptors compared to hypoxanthine-based complexes .
- Solubility Trade-offs : Sodium salts (target) outperform halogenated or aryl-substituted analogs in aqueous media but require stringent storage conditions .
Biological Activity
Sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol, commonly referred to as sodium cyclic AMP (cAMP), is a significant biological molecule involved in various cellular processes. This compound plays a crucial role as a second messenger in signal transduction pathways and is integral to the regulation of numerous physiological functions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N5NaO6P |
| Molecular Weight | 351.19 g/mol |
| IUPAC Name | sodium;(4aR,6R,7R,7aS)-6-(6-amino-9H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
| CAS Number | 37839-81-9 |
| PubChem CID | 91872444 |
cAMP functions primarily by activating protein kinase A (PKA), which subsequently phosphorylates serine and threonine residues on target proteins. This phosphorylation can lead to various cellular responses including:
- Regulation of Metabolism : cAMP modulates glucose metabolism by promoting gluconeogenesis and inhibiting glycolysis.
- Gene Expression : It influences gene transcription by activating transcription factors such as CREB (cAMP response element-binding protein).
- Cell Proliferation and Differentiation : cAMP is involved in the regulation of cell growth and differentiation processes.
Case Studies and Research Findings
- Cardiovascular Effects :
- Neurotransmission :
- Immune Response :
Clinical Implications
The biological activity of sodium cyclic AMP has significant implications in various therapeutic contexts:
- Cancer Therapy : Modulating cAMP levels can influence tumor growth and metastasis. Certain studies suggest that enhancing cAMP signaling may inhibit cancer cell proliferation .
- Neuropathic Pain Management : Recent clinical trials have explored the use of cAMP modulators to alleviate chemotherapy-induced neuropathic pain, demonstrating its potential as a therapeutic target .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol?
- Methodological Answer : Solid-phase synthesis is commonly employed, utilizing phosphoramidite chemistry for nucleotide analog assembly. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) are critical to prevent undesired side reactions. Post-synthesis purification involves reverse-phase HPLC with C18 columns, monitored at 260 nm for adenine-specific absorbance. Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) environments to prevent hydrolysis of the dioxaphosphinine ring .
Q. How can the compound’s structure be validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry of the fused furo-dioxaphosphinine ring and confirm the sodium counterion placement. ORTEP-3 is recommended for visualizing thermal ellipsoids and verifying bond angles/distances, particularly for the phosphoester and sugar moieties .
Q. What analytical techniques are suitable for assessing purity and stability under physiological conditions?
- Methodological Answer :
- Purity : LC-MS (ESI+ mode) with a Q-TOF detector to confirm molecular mass (expected [M+Na]⁺ signal).
- Stability : Conduct pH-dependent degradation studies (pH 2–9, 37°C) using UV-Vis spectroscopy (λ = 260 nm). Monitor hydrolysis of the phosphoester bond via ³¹P NMR in deuterated buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic behavior in solution (e.g., ring puckering) versus static crystal packing. Use variable-temperature NMR (VT-NMR) to probe conformational flexibility. Cross-validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to correlate solution-state dynamics with solid-state structures. If torsional angles differ, consider refining SHELXL restraints to match experimental NMR coupling constants .
Q. What strategies are effective for studying its interaction with adenosine deaminase (ADA) or other enzymes?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow spectrophotometry to measure ADA inhibition (Km/Vmax changes) at varying compound concentrations.
- Structural Insights : Perform co-crystallization trials with ADA (PDB: 1A4M) and refine using PHENIX. For unresolved electron density near the active site, employ cryo-EM (2.5–3.0 Å resolution) to capture transient binding states .
Q. How can computational modeling optimize its bioactivity while minimizing off-target effects?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to predict binding affinities against adenosine receptors (A1, A2A). Prioritize poses with hydrogen bonds to Glu172/His278 (A2A) and π-π stacking with Phe167.
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to forecast metabolic stability (CYP3A4 liability) and blood-brain barrier permeability. Validate with in vitro hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
